2-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Thiazole Formation: The thiazole ring can be synthesized by reacting a suitable thioamide with α-haloketone.
Acetamide Formation: Finally, the benzylpiperazine and phenylthiazole intermediates are coupled through an acetamide linkage using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Benzaldehyde, benzoic acid derivatives.
Reduction Products: Dihydrothiazole derivatives.
Substitution Products: N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and antidepressant properties.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not well-documented. similar compounds often interact with neurotransmitter receptors or enzymes, modulating their activity. The piperazine ring is known to interact with serotonin and dopamine receptors, while the thiazole ring may have additional binding properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzylpiperazin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- 2-(4-benzylpiperazin-1-yl)-N-(4-ethyl-1,3-thiazol-2-yl)acetamide
Uniqueness
2-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of both a benzylpiperazine and a phenylthiazole moiety. This combination may confer distinct pharmacological properties, making it a compound of interest for further research.
Properties
Molecular Formula |
C22H24N4OS |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C22H24N4OS/c27-21(24-22-23-20(17-28-22)19-9-5-2-6-10-19)16-26-13-11-25(12-14-26)15-18-7-3-1-4-8-18/h1-10,17H,11-16H2,(H,23,24,27) |
InChI Key |
FLOLYZSBRQMSEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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